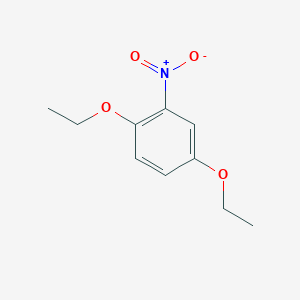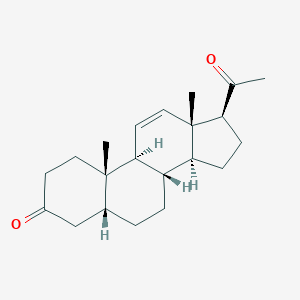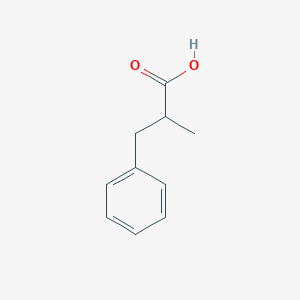
2-メチル-3-フェニルプロパン酸
概要
説明
α -Methylhydrocinnamic acid (2-methyl-3-phenylpropionic acid, 2-benzylpropionic acid) is a cinnamic acid derivative. Its synthesis by the asymmetric hydrogenation of α -methylcinnamic acid has been reported. α -Methylhydrocinnamic acid, a short chain fatty acid derivative (SCFAD), has been reported to correct the cystic fibrosis transmembrane conductance regulator (Δ F508-CFTR) defect. Conformational studies of 2-methyl-3-phenylpropionic acid has been investigated by NMR spectroscopy. The enantiomers of 2-benzylpropionic acid has been reported to be synthesized using a lipase-catalyzed resolution. (S) (+)-2-methyl-3-phenylpropionic acid participates in the synthesis of optically active (R)-5-methyl-6-phenylhexanoyl azide. L-2-Methyl-3. phenylpropionic acid has been reported to be an inhibitor of carboxypeptidase A. Polymer-supported “Evans” oxazolidinone mediated solid phase asymmetric has been employed in the synthesis of (S)-2-methyl-3-phenylpropionic acid.
2-Methyl-3-phenylpropanoic acid, also known as 2-phenylbutyric acid or alpha-methylhydrocinnamic acid, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. 2-Methyl-3-phenylpropanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
科学的研究の応用
化学合成
2-メチル-3-フェニルプロパン酸は、化学合成に使用されます . これは、有機化学の分野における貴重な化合物であり、多くの場合、他の複雑な分子の合成における出発物質または中間体として使用されます .
微生物変換
この化合物は、微生物変換に使用されてきました . 例えば、光学的に純粋な2-メチル-3-フェニル-1-プロパノール、エチル2-メチル-3-フェニルプロパノエート、2-メチル-3-フェニルプロパナール、2-メチル-3-フェニルプロパン酸、および2-メチル-3-フェニルプロピルアセテートは、異なるプロキラルおよび/またはラセミ基質から出発して、異なる微生物変換を使用して調製されています .
光学的に純粋な芳香族分子の調製
2-メチル-3-フェニルプロパン酸は、光学的に純粋な芳香族分子の調製に使用されます . たとえば、(S)-2-メチル-3-フェニル-1-プロパノールおよび(S)-2-メチル-3-フェニルプロパナールは、カザフスタニア・スペンセロラムからの異種OYE遺伝子を保有する組換え株サッカロマイセス・セレビシエBY4741ΔOye2Ksを使用して、2-メチルシンナムアルデヒドを生物変換することによって調製されました .
立体化学的に富んだアルコール、アルデヒド、およびカルボン酸の製造
この化合物は、立体化学的に富んだアルコール、アルデヒド、およびカルボン酸の製造に使用されます . これらの分子は、貴重なキラルビルディングブロックおよびフレーバー成分です .
薬理学的研究
2-メチル-3-フェニルプロパン酸は、薬理学的研究に使用されます . S(-)-2-アミノ-2-メチル-3-フェニルプロパン酸(NPAA-36)の合成は、特定のスキームに従って行われました <svg class="
Safety and Hazards
When handling 2-Methyl-3-phenylpropanoic acid, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Relevant Papers The relevant papers for 2-Methyl-3-phenylpropanoic acid include a study on the complementary microbial approaches for the preparation of optically pure aromatic molecules and a patent on the process for preparation of 2-methyl-2′-phenylpropionic acid derivatives .
作用機序
Target of Action
The primary target of 2-Methyl-3-phenylpropanoic acid is Thermolysin , a protein produced by the bacterium Bacillus thermoproteolyticus . Thermolysin is a thermostable metalloproteinase, which plays a crucial role in the degradation of proteins and peptides .
Mode of Action
It’s known that the compound interacts with its target, potentially altering its function or activity
Biochemical Pathways
It’s known that the compound can be prepared using different microbial biotransformations starting from different prochiral and/or racemic substrates . For instance, (S)-2-Methyl-3-phenyl-1-propanol and (S)-2-methyl-3-phenylpropanal were prepared by biotransformation of 2-methyl cinnamaldehyde using the recombinant strain Saccharomyces cerevisiae BY4741ΔOye2Ks carrying a heterologous OYE gene from Kazachstania spencerorum .
Pharmacokinetics
It’s known that the compound is a small molecule, which may influence its bioavailability and pharmacokinetic profile .
Result of Action
Given its interaction with thermolysin, it may influence the activity of this protein and potentially affect related biological processes .
Action Environment
The action of 2-Methyl-3-phenylpropanoic acid can be influenced by various environmental factors. For instance, the biotransformation of 2-methyl cinnamaldehyde into (S)-2-Methyl-3-phenyl-1-propanol was optimized considering different parameters such as cell and substrate concentrations, phase ratio, pH, and temperature . This suggests that the compound’s action, efficacy, and stability can be influenced by the conditions under which it is used or administered.
特性
IUPAC Name |
2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIIDRLDHRQKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009-67-2 | |
| Record name | alpha-Methylhydrocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1009-67-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-3-PHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5Q3W2PVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the absolute configuration of 2-methyl-3-phenylpropanoic acid?
A1: Research has established a connection between the configurations of various aryl- and alkyl-substituted 3-phenylpropanoic acids. For instance, (+)-2,3-diphenylpropanoic acid's configuration has been linked to that of (R)-(-)-2-phenylpropanoic acid. This was achieved by transforming both acids into (+)-1,2-diphenylpropane. Similarly, the configuration of (+)-2-methyl-3-phenylpropanoic acid has been related to (R)-(+)-3-phenyl-2-(2-thienyl)propanoic acid. [] This connection was made by converting both acids into (+)-2-methyl-1-phenylhexane. Additionally, (R)-(+)-3-phenyl-2-(2-thienyl)propanoic acid has been reduced to (-)-2-benzylhexanoic acid, thus clarifying the configuration of the latter. []
Q2: Can 2-methyl-3-phenylpropanoic acid be synthesized enantioselectively?
A2: Yes, several methods for the enantioselective synthesis of 2-methyl-3-phenylpropanoic acid have been explored:
- Preferential Crystallization: Racemic 2-benzoylamino-2-benzyl-3-hydroxypropanoic acid ((RS)-2) can be resolved using cinchonidine to yield optically pure (S)- and (R)-isomers. These can then be converted to (R)- and (S)-2-methyl-3-phenylpropanoic acid, respectively, through a series of reactions. [] Interestingly, (RS)-2 exists as a conglomerate at room temperature, making it suitable for optical resolution via preferential crystallization. [] This method has successfully yielded (S)- and (R)-isomers with high optical purity. []
- Enantioselective Alkylation: Using a chiral phase-transfer catalyst like (S)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepiniumbromide, the enantioselective alkylation of 2-[(4-chlorobenzyliden)amino]propanoic acid tert-butyl ester with benzyl bromide can be achieved. [] Subsequent hydrolysis affords (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester. []
- Asymmetric Hydrogenation: Walphos and its analogues, when used as ligands in rhodium-catalyzed asymmetric hydrogenation reactions, can produce (R)-2-methyl-3-phenylpropanoic acid from 2-methylcinnamic acid with high enantiomeric excess. []
- Threonine Aldolase Catalysis: Both l- and d-specific threonine aldolases have shown promise in the synthesis of β-hydroxy-α,α-dialkyl-α-amino acids, precursors to 2-methyl-3-phenylpropanoic acid. [] For example, the d-threonine aldolase from Pseudomonas sp. allows for the synthesis of (2R,3S)-2-amino-3-(2-fluorophenyl)-3-hydroxy-2-methylpropanoic acid, which can be further converted. [] This enzymatic approach offers high stereoselectivity and has been successfully applied on a preparative scale. []
Q3: What is a notable application of 2-methyl-3-phenylpropanoic acid in organic synthesis?
A3: (R)-2-methyl-3-phenylpropanoic acid has proven valuable in determining the absolute stereochemistry of zaragozic acid A (1), a potent squalene synthase inhibitor. [] Zaragozic acid A was degraded to (R)-(-)-2-methyl-3-phenylpropanoic acid, allowing researchers to deduce the configuration of the methyl group in the C1 alkyl side chain of zaragozic acid A. []
Q4: Is there any information available on the thermal decomposition of 2-methyl-3-phenylpropanoic acid?
A4: Gas-phase pyrolysis studies on 2-methyl-3-phenylpropanoic acid (5) revealed that it decomposes into toluene and carbonyl compounds under specific conditions. [] The pyrolysis, a homogeneous reaction, follows a first-order rate equation. [] The kinetic data and product analysis suggest a specific transition state for this elimination pathway. []
Q5: Are there any chiral auxiliaries that facilitate stereoselective synthesis using 2-methyl-3-phenylpropanoic acid derivatives?
A5: Yes, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) has been successfully employed as a chiral auxiliary in the synthesis of enantiomerically pure 2-methyl-3-phenylpropanoic acid. [] The benzylation of the Zn-enolate derived from the 3-propanoyl derivative of (R)-Bbdmoic leads to the formation of 2-methyl-3-phenylpropanoic acid with an enantiomeric ratio of 99.5:0.5. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

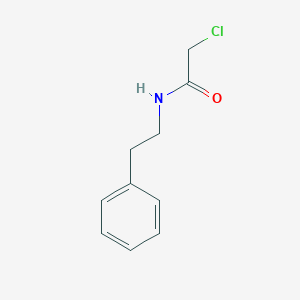
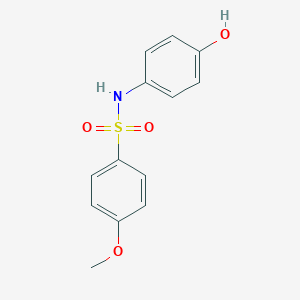
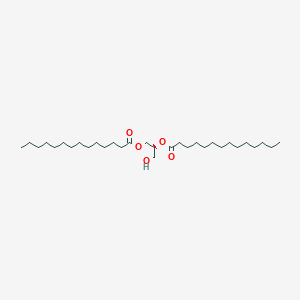
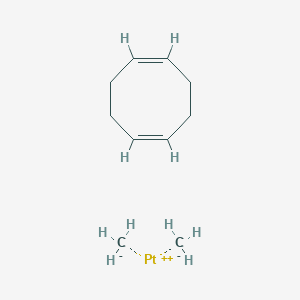

![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)
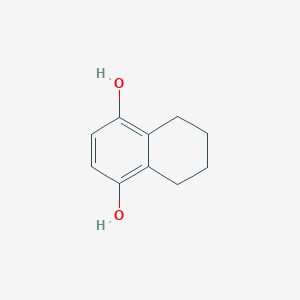
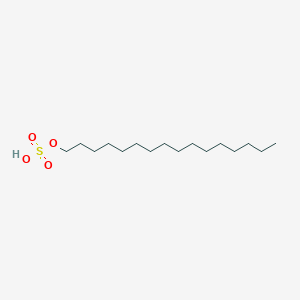
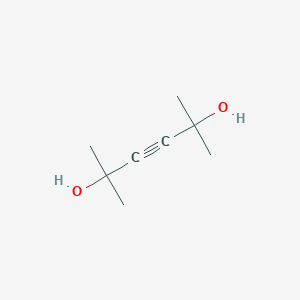

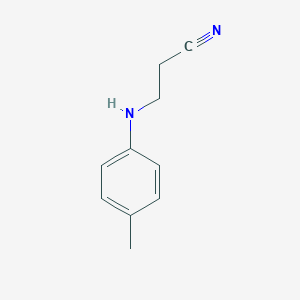
![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
